methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate is an organic compound that belongs to the class of benzoate esters It features a benzoate core substituted with methoxy groups at the 4 and 5 positions and a thiophene-2-amido group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid and thiophene-2-amine.
Reduction: The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting amine is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the amide bond.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-(thiophene-2-sulfonamido)benzoate: Similar structure but with a sulfonamide group instead of an amide.
Methyl 4,5-dimethoxy-2-(thiophene-2-carbonylamino)benzoate: Similar structure but with a carbonylamino group.
Uniqueness
Methyl 4,5-dimethoxy-2-(thiophene-2-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and thiophene-2-amido groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(thiophene-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-11-7-9(15(18)21-3)10(8-12(11)20-2)16-14(17)13-5-4-6-22-13/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAQKLINZIKMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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